Cas no 101798-15-6 (Benzothiazole,2-(4'-chloro[1,1'-biphenyl]-4-yl)-)
101798-15-6 structure
Product Name:Benzothiazole,2-(4'-chloro[1,1'-biphenyl]-4-yl)-
CAS-nummer:101798-15-6
MF:C19H12ClNS
MW:321.823282241821
CID:124745
PubChem ID:53423191
Update Time:2025-04-18
Benzothiazole,2-(4'-chloro[1,1'-biphenyl]-4-yl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzothiazole,2-(4'-chloro[1,1'-biphenyl]-4-yl)-
- 2-(4'-CHLORO-BIPHENYL-4-YL)-BENZOTHIAZOLE
- 2-[4-(4-chlorophenyl)phenyl]-1,3-benzothiazole
- 2-(2-BROMO-PYRIDIN-3-YLOXY)-4-CHLORO-PYRIMIDINE
- 2-(4A'A inverted exclamation markA'A-Chloro-biphenyl-4-yl)-benzothiazole
- 2-(4'-chloro-biphenyl-4-yl)benzothiazole
- Benzothiazole,2-(4'-chloro[1,1'-biphenyl]-4-yl)
- DTXSID70698251
- Benzothiazole, 2-(4'-chloro[1,1'-biphenyl]-4-yl)-
- 2-(4'-chlorobiphenyl-4-yl)benzothiazole
- 101798-15-6
- 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole
-
- Inchi: 1S/C19H12ClNS/c20-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-21-17-3-1-2-4-18(17)22-19/h1-12H
- InChI-sleutel: CWRGYPFUGCGFAH-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)C1C=CC(=CC=1)C1=NC2C=CC=CC=2S1
Berekende eigenschappen
- Exacte massa: 321.03800
- Monoisotopische massa: 321.038
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 360
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.5
- Topologisch pooloppervlak: 41.1A^2
Experimentele eigenschappen
- PSA: 41.13000
- LogboekP: 6.28370
Benzothiazole,2-(4'-chloro[1,1'-biphenyl]-4-yl)- Gerelateerde literatuur
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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